7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Overview
Description
7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method includes the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which is then reacted with various azoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of coumarin synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dry acetone with anhydrous potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-microbial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar biological activities.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: An intermediate in the synthesis of the target compound.
Imidazole-containing coumarins: These compounds share structural similarities and exhibit comparable biological properties.
Uniqueness
What sets 7-hydroxy-8-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one apart is its unique combination of a coumarin core with a piperazine and pyridine moiety.
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-20(26)6-5-19-17(14-21(27)28-22(16)19)15-25-12-10-24(11-13-25)9-7-18-4-2-3-8-23-18/h2-6,8,14,26H,7,9-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJKRFKNHHVOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CCC4=CC=CC=N4)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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